4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis in Eco-Friendly Methodology
This chemical compound is used in the eco-friendly synthesis of N-heterocycles related to dihydropyridines. A microwave-accelerated reaction is employed to synthesize alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones. This method offers advantages like reduced environmental impact, simplification of procedures, and efficient energy usage (Rodríguez et al., 2011).
Ultrasound-Promoted Regioselective Synthesis
The compound is involved in the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This rapid method yields high-quality products in a short time frame, demonstrating its potential for efficient and scalable synthesis (Nikpassand et al., 2010).
Study of Tautomerism and Molecular Structure
Research on 4-(4-Chlorophenyl)-5-cyano-3-(4-methylphenyl)-6-diphenyl-4,7-dihydro-2Hpyrazolo[3,4-b]pyridine revealed insights into tautomerism in solution and crystal structures. The study provides a deeper understanding of the structural aspects and chemical behavior of related pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Structural Analysis in Crystallography
The compound's structure has been analyzed in various crystallographic studies, contributing to a better understanding of its molecular conformation and potential applications in material science (Ratajczak-Sitarz et al., 1990).
Synthesis of Antibacterial Agents
The related chemical structure has been used in the synthesis of novel antibacterial agents. These synthesized compounds, evaluated for their antibacterial efficacy, demonstrate the potential of this compound in contributing to the development of new pharmaceutical agents (Sheikh et al., 2009).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Similar compounds have shown to interact with their targets resulting in significant antipromastigote activity . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to the life cycle ofLeishmania and Plasmodium species .
Pharmacokinetics
In silico adme studies have been performed for similar compounds to predict their physicochemical and pharmacokinetic characteristics .
Result of Action
Similar compounds have shown superior antipromastigote activity and significant inhibition effects againstPlasmodium berghei .
Action Environment
The environment can significantly influence the activity of similar compounds, especially in the context of their use as antileishmanial and antimalarial agents .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-8-3-1-7(2-4-8)9-5-11(16)15-10-6-18-13(17)12(9)10/h1-4,9H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJIYGNAGXTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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